molecular formula C12H20BrN3O6S B14421763 Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl- CAS No. 81907-45-1

Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl-

Cat. No.: B14421763
CAS No.: 81907-45-1
M. Wt: 414.28 g/mol
InChI Key: KEOKMJIVQKFVCX-YUMQZZPRSA-N
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Description

Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl- is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of glycine, gamma-glutamyl, and cysteinyl residues, along with a bromoethyl group. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl- typically involves peptide coupling reactions. The process may include the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: Amino acids are coupled using reagents like carbodiimides (e.g., DCC) or other coupling agents.

    Introduction of the Bromoethyl Group:

    Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods

Industrial production may involve automated peptide synthesizers and large-scale reactors. The process is optimized for yield, purity, and cost-effectiveness, often using solid-phase peptide synthesis (SPPS) techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cysteinyl residue.

    Reduction: Reduction reactions can occur, especially if disulfide bonds are present.

    Substitution: The bromoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Nucleophiles: Thiols, amines, or other nucleophilic species.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Peptides: Used as a building block in the synthesis of more complex peptides and proteins.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of peptide coupling and substitution reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Protein Interactions: Studied for its interactions with proteins and other biomolecules.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including as a drug candidate or a lead compound.

    Biomarker Discovery: May serve as a biomarker for certain diseases or conditions.

Industry

    Biotechnology: Used in the development of biotechnological products and processes.

    Pharmaceutical Manufacturing: Employed in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The bromoethyl group can participate in covalent bonding with nucleophilic sites, leading to inhibition or modification of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Glycine, L-gamma-glutamyl-L-cysteinyl-: Lacks the bromoethyl group.

    Glycine, L-gamma-glutamyl-S-(2-chloroethyl)-L-cysteinyl-: Contains a chloroethyl group instead of a bromoethyl group.

Uniqueness

The presence of the bromoethyl group in Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl- imparts unique chemical reactivity and potential biological activity. This makes it distinct from similar compounds and may lead to specific applications in research and industry.

Properties

CAS No.

81907-45-1

Molecular Formula

C12H20BrN3O6S

Molecular Weight

414.28 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-2-amino-3-(2-bromoethylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H20BrN3O6S/c13-3-4-23-6-8(15)11(20)16(5-10(18)19)9(17)2-1-7(14)12(21)22/h7-8H,1-6,14-15H2,(H,18,19)(H,21,22)/t7-,8-/m0/s1

InChI Key

KEOKMJIVQKFVCX-YUMQZZPRSA-N

Isomeric SMILES

C(CC(=O)N(CC(=O)O)C(=O)[C@H](CSCCBr)N)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)N(CC(=O)O)C(=O)C(CSCCBr)N)C(C(=O)O)N

Origin of Product

United States

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